m-PEG7-NHS carbonate

Catalog No.
S14245326
CAS No.
M.F
C20H35NO12
M. Wt
481.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG7-NHS carbonate

Product Name

m-PEG7-NHS carbonate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl carbonate

Molecular Formula

C20H35NO12

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C20H35NO12/c1-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-20(24)33-21-18(22)2-3-19(21)23/h2-17H2,1H3

InChI Key

LDPXOCITCKAPMK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O

m-PEG7-NHS carbonate, also known as m-PEG7-N-hydroxysuccinimide carbonate, is a derivative of polyethylene glycol characterized by the presence of a carbonate functional group linked to a seven-unit polyethylene glycol chain. This compound is widely recognized for its utility in bioconjugation, particularly due to its ability to react with primary amines to form stable amide bonds. The molecular formula for m-PEG7-NHS carbonate is C22H39N1O12C_{22}H_{39}N_{1}O_{12}, with a molecular weight of approximately 509.5 g/mol .

The compound features an N-hydroxysuccinimide ester, which enhances its reactivity towards amine groups present in proteins, peptides, and other biomolecules. This reactivity is crucial for applications in drug development and protein labeling, making m-PEG7-NHS carbonate a valuable tool in biochemical research and pharmaceutical applications.

The primary reaction involving m-PEG7-NHS carbonate is the nucleophilic attack of primary amines on the NHS ester. This reaction occurs under physiological conditions (pH 7.2 to 8.5) and results in the formation of stable amide bonds while releasing N-hydroxysuccinimide as a byproduct . The general reaction can be represented as follows:

R NH2+m PEG7 NHS carbonateR NH CO m PEG7+N hydroxysuccinimide\text{R NH}_2+\text{m PEG7 NHS carbonate}\rightarrow \text{R NH CO m PEG7}+\text{N hydroxysuccinimide}

This reaction is advantageous for bioconjugation because it allows for the selective modification of proteins without altering their biological activity.

m-PEG7-NHS carbonate exhibits significant biological activity primarily through its role as a crosslinking agent in bioconjugation processes. By facilitating the attachment of drugs or labels to proteins, it enhances the pharmacokinetics and stability of therapeutic agents. The incorporation of polyethylene glycol into drug formulations often improves solubility and reduces immunogenicity, thereby increasing the therapeutic efficacy of drugs . Furthermore, studies indicate that PEGylation can prolong circulation time in vivo, making m-PEG7-NHS carbonate particularly useful in developing antibody-drug conjugates (ADCs) and other biopharmaceuticals .

The synthesis of m-PEG7-NHS carbonate typically involves several steps:

  • Preparation of Polyethylene Glycol: Starting with commercially available polyethylene glycol, the desired molecular weight (seven units) is selected.
  • Activation: The hydroxyl groups of polyethylene glycol are activated using N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide or similar reagents.
  • Formation of Carbonate Linkage: The activated PEG is then reacted with carbonic acid derivatives to introduce the carbonate functionality.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to achieve high purity levels (≥95%).

This synthetic route ensures that the resulting compound retains its reactivity while being suitable for various applications in bioconjugation .

m-PEG7-NHS carbonate has diverse applications across multiple fields:

  • Bioconjugation: Used extensively for labeling proteins, peptides, and nucleic acids.
  • Drug Delivery: Serves as a linker in antibody-drug conjugates, enhancing drug solubility and stability.
  • Diagnostics: Employed in developing diagnostic assays where protein labeling is essential.
  • Nanotechnology: Utilized in creating functionalized nanoparticles for targeted drug delivery systems .

Interaction studies involving m-PEG7-NHS carbonate often focus on its reactivity with various biomolecules. For instance, experiments have demonstrated that the compound effectively labels proteins with high efficiency and specificity, maintaining their structural integrity and function post-modification . These studies are critical for understanding how modifications influence biological activity and interactions within cellular environments.

Several compounds share structural similarities with m-PEG7-NHS carbonate, particularly within the realm of polyethylene glycol derivatives. Here are some notable examples:

Compound NameStructure TypeUnique Features
m-PEG6-NHS esterNHS esterShorter PEG chain; used for similar bioconjugation applications but may have different solubility characteristics.
m-PEG8-NHS esterNHS esterLonger PEG chain; potentially better solubility but may alter pharmacokinetics compared to m-PEG7.
m-PEG5-carbonateCarbonate derivativeShorter chain; used primarily for rapid reactions but may not provide the same stability as longer chains.
Sulfo-NHS esterSulfonated NHS esterIncreased water solubility; cannot permeate cell membranes, limiting its use to surface labeling applications.

The uniqueness of m-PEG7-NHS carbonate lies in its balance between hydrophilicity and reactivity, making it particularly effective for a wide range of biochemical applications while retaining favorable solubility properties.

Stepwise Protocols for Polyethylene Glycol Functionalization

The synthesis of m-PEG7-NHS carbonate begins with the functionalization of methoxy-terminated PEG (m-PEG7-OH). A validated protocol involves activating the hydroxyl group of m-PEG7-OH using N,N’-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added as a catalyst to facilitate the formation of the NHS carbonate intermediate. The reaction proceeds at room temperature for 12–16 hours, after which the product is precipitated in cold diethyl ether to remove unreacted DSC and byproducts.

Critical steps include:

  • Purification: Repeated precipitation in diethyl ether ensures removal of residual succinimide and unreacted starting materials.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution of the hydroxyl group by the NHS carbonate moiety, with distinct peaks at δ 2.84 ppm (succinimidyl protons) and δ 4.27–4.34 ppm (methylene groups adjacent to the carbonate).

Table 1: Key Reaction Parameters for m-PEG7-NHS Carbonate Synthesis

ParameterValue
SolventDichloromethane
CatalystTriethylamine (0.1 equiv)
Reaction Time16 hours
Yield83–92%
Degree of Activation>95% (UV spectrophotometry)

Optimization Strategies for NHS Ester Activation

The reactivity and stability of the NHS ester group in m-PEG7-NHS carbonate are highly dependent on reaction conditions. Studies demonstrate that NHS carbonates exhibit superior hydrolytic stability compared to NHS esters, with a half-life of 8.2 hours in borate buffer (pH 8.0) at 25°C. Key optimization strategies include:

  • pH Control: Maintaining a pH of 7.5–8.5 minimizes premature hydrolysis while ensuring sufficient deprotonation of primary amine targets for efficient conjugation.
  • Buffer Selection: Borate buffers enhance reaction rates compared to phosphate buffers due to their ability to stabilize the tetrahedral intermediate during hydrolysis.
  • Molar Ratios: A 10:1 molar excess of m-PEG7-NHS carbonate to target amines ensures high conjugation efficiency, as competing hydrolysis reduces effective reagent concentration over time.

Equation 1: Hydrolysis Mechanism of NHS Carbonate
$$
\text{m-PEG7-O-CO-O-NHS} + \text{H}2\text{O} \rightarrow \text{m-PEG7-OH} + \text{CO}2 + \text{NHS}^-
$$
The rate-determining step involves nucleophilic attack by hydroxide ions on the carbonate group, forming a tetrahedral intermediate that collapses to release NHS.

Comparative Analysis of Carbamate vs. Carbonate Linker Formation

The choice between carbamate and carbonate linkers in PEGylation reagents significantly impacts stability and reactivity.

Carbonate Linkers

  • Reactivity: Carbonates hydrolyze 3–5 times faster than carbamates under physiological conditions, making them suitable for time-sensitive conjugations.
  • Synthesis: Easier to functionalize due to the electrophilic nature of the carbonate group, which reacts readily with hydroxyls under mild conditions.

Carbamate Linkers

  • Stability: Carbamates resist hydrolysis due to the resonance stabilization of the amide bond, with half-lives exceeding 24 hours at pH 7.4.
  • Applications: Preferred for long-circulating therapeutics where prolonged stability is critical.

Table 2: Hydrolysis Rate Constants of Carbonate vs. Carbamate Linkers

Linker TypeSpacer Length$$ k_{\text{hydrolysis}} $$ (h⁻¹)
CarbonateC20.085
CarbonateC60.032
CarbamateC20.012

Data reveal that increasing the spacer length in carbonate linkers (e.g., from C2 to C6) reduces hydrolysis rates by 62%, bridging the stability gap with carbamates.

XLogP3

-1.4

Hydrogen Bond Acceptor Count

12

Exact Mass

481.21592555 g/mol

Monoisotopic Mass

481.21592555 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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